molecular formula C6H11NO2 B114165 (3S)-3-Amino-4,4-dimethyloxolan-2-one CAS No. 157717-59-4

(3S)-3-Amino-4,4-dimethyloxolan-2-one

Cat. No. B114165
M. Wt: 129.16 g/mol
InChI Key: FTLXLFPMDCOABE-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-4,4-dimethyloxolan-2-one, also known as oxetan-3-amine, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a chiral molecule, which means it has two enantiomers: (3S)-oxetan-3-amine and (3R)-oxetan-3-amine. In

Scientific Research Applications

(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. In biochemistry, (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been used as a building block for the synthesis of peptides and other bioactive molecules. In materials science, this compound has been explored for its potential applications in the development of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.

Biochemical And Physiological Effects

(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential neuroprotective effects, as well as its ability to modulate the immune system and to inhibit tumor cell growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the exploration of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene as a building block for the synthesis of novel materials with unique properties, such as self-assembling materials and stimuli-responsive materials. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium borohydride to yield (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene with high enantiomeric purity.

properties

CAS RN

157717-59-4

Product Name

(3S)-3-Amino-4,4-dimethyloxolan-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1

InChI Key

FTLXLFPMDCOABE-SCSAIBSYSA-N

Isomeric SMILES

CC1(COC(=O)[C@H]1N)C

SMILES

CC1(COC(=O)C1N)C

Canonical SMILES

CC1(COC(=O)C1N)C

synonyms

2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI)

Origin of Product

United States

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